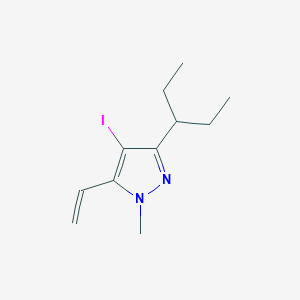
4-Iodo-1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-1-metil-3-(pentan-3-il)-5-vinil-1H-pirazol es un compuesto orgánico sintético que pertenece a la familia de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en posiciones adyacentes. Este compuesto específico se caracteriza por la presencia de un átomo de yodo, un grupo metil, un grupo pentan-3-il y un grupo vinil unido al anillo de pirazol. Estas características estructurales pueden impartir propiedades químicas y físicas únicas al compuesto.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Iodo-1-metil-3-(pentan-3-il)-5-vinil-1H-pirazol se puede lograr a través de varias rutas sintéticas. Un método común involucra la ciclación de precursores apropiados bajo condiciones controladas. Por ejemplo, la reacción entre 4-iodo-1-metil-3-(pentan-3-il)-1H-pirazol-5-carbaldehído y un agente de vinilación adecuado puede producir el compuesto deseado. Las condiciones de reacción típicamente involucran el uso de una base, como el carbonato de potasio, y un solvente, como la dimetilformamida, a temperaturas elevadas.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación mediante recristalización o cromatografía para obtener el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Iodo-1-metil-3-(pentan-3-il)-5-vinil-1H-pirazol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo vinil se puede oxidar para formar los aldehídos o ácidos carboxílicos correspondientes.
Reducción: El átomo de yodo se puede reducir para formar el compuesto hidrogenado correspondiente.
Sustitución: El átomo de yodo se puede sustituir por otros grupos funcionales, como grupos hidroxilo o amino.
Reactivos y condiciones comunes
Oxidación: Se pueden usar reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas o básicas.
Reducción: Se pueden usar reactivos como el borohidruro de sodio o el hidruro de aluminio y litio en condiciones anhidras.
Sustitución: Se pueden usar reactivos como el hidróxido de sodio o el amoníaco en condiciones apropiadas.
Principales productos formados
Oxidación: Formación de aldehídos o ácidos carboxílicos.
Reducción: Formación de compuestos hidrogenados.
Sustitución: Formación de compuestos hidroxilados o aminados.
Aplicaciones Científicas De Investigación
4-Iodo-1-metil-3-(pentan-3-il)-5-vinil-1H-pirazol puede tener varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Posible uso como sonda o ligando en estudios bioquímicos.
Medicina: Exploración de sus propiedades farmacológicas para posibles aplicaciones terapéuticas.
Industria: Utilizado como intermedio en la producción de agroquímicos o productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 4-Iodo-1-metil-3-(pentan-3-il)-5-vinil-1H-pirazol puede implicar interacciones con objetivos moleculares específicos, como enzimas o receptores. La presencia del átomo de yodo y el grupo vinil puede influir en su afinidad de unión y selectividad hacia estos objetivos. El compuesto puede modular vías bioquímicas específicas, lo que lleva a los efectos observados.
Comparación Con Compuestos Similares
Compuestos similares
4-Iodo-1-metil-3-(pentan-3-il)-1H-pirazol: Carece del grupo vinil.
4-Iodo-1-metil-3-(pentan-3-il)-5-etil-1H-pirazol: Contiene un grupo etil en lugar de un grupo vinil.
4-Iodo-1-metil-3-(pentan-3-il)-5-fenil-1H-pirazol: Contiene un grupo fenil en lugar de un grupo vinil.
Singularidad
La presencia del grupo vinil en 4-Iodo-1-metil-3-(pentan-3-il)-5-vinil-1H-pirazol imparte reactividad única y posibles aplicaciones en comparación con sus análogos. El grupo vinil puede participar en reacciones químicas adicionales, como la polimerización o el acoplamiento cruzado, que pueden no ser posibles con otros compuestos similares.
Propiedades
Número CAS |
1956366-23-6 |
|---|---|
Fórmula molecular |
C11H17IN2 |
Peso molecular |
304.17 g/mol |
Nombre IUPAC |
5-ethenyl-4-iodo-1-methyl-3-pentan-3-ylpyrazole |
InChI |
InChI=1S/C11H17IN2/c1-5-8(6-2)11-10(12)9(7-3)14(4)13-11/h7-8H,3,5-6H2,1-2,4H3 |
Clave InChI |
CEIPAFQAKSDYHJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C1=NN(C(=C1I)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


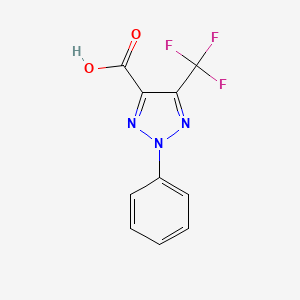
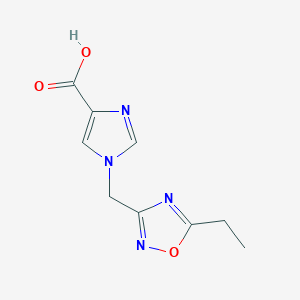

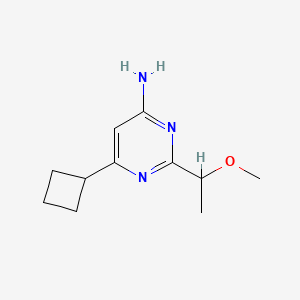


![2-(2-Chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid](/img/structure/B11782521.png)
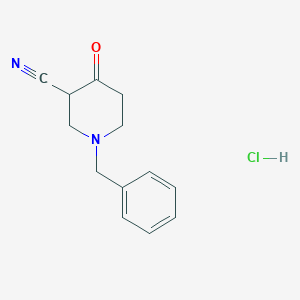
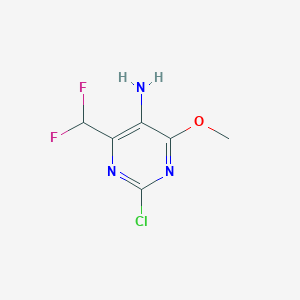
![2-(Difluoromethoxy)-6-iodobenzo[d]oxazole](/img/structure/B11782553.png)

![2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole](/img/structure/B11782561.png)

![7-Chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B11782570.png)
